molecular formula C13H14N4O2 B10906449 methyl 1-(2-cyanoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(2-cyanoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10906449
M. Wt: 258.28 g/mol
InChI Key: AHAWQHZQYHTLBP-UHFFFAOYSA-N
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Description

Methyl 1-(2-cyanoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 2-cyanoethyl group at position 1, methyl groups at positions 3 and 6, and a methyl ester at position 4. Its molecular formula is inferred as C₁₃H₁₄N₄O₂ (molecular weight: ~258.28 g/mol), based on structural analogs described in the literature . This compound belongs to a class of pyrazolo[3,4-b]pyridines, which are widely investigated for their biological activities, including antimalarial, anticancer, and kinase-inhibitory properties .

For example, coupling reactions involving pyrazole amines with appropriate electrophiles (e.g., ethyl 2-ethoxy-3-oxobutanoate) under reflux conditions, followed by purification via silica gel chromatography, are common procedures .

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

methyl 1-(2-cyanoethyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C13H14N4O2/c1-8-7-10(13(18)19-3)11-9(2)16-17(6-4-5-14)12(11)15-8/h7H,4,6H2,1-3H3

InChI Key

AHAWQHZQYHTLBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CCC#N)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Sequence and Mechanism

A robust method involves a one-pot Japp–Klingemann reaction followed by intramolecular cyclization (Scheme 1):

  • SNAr Reaction : 2-Chloro-3-nitropyridine reacts with a methyl acetoacetate enolate to form a pyridinyl keto ester.

  • Azo-Coupling : The nitro group is reduced, and the resulting amine undergoes diazotization to form a stable arenediazonium tosylate.

  • Cyclization : Hydrazone formation and pyrazole annulation occur in situ, yielding the pyrazolo[3,4-b]pyridine core.

Critical Parameters :

  • Temperature : 0–5°C for diazotization; 80–100°C for cyclization.

  • Solvent : Ethanol/water mixtures (3:1) optimize solubility and reaction rates.

  • Yield : 65–72% after purification by silica gel chromatography.

Functionalization with 2-Cyanoethyl Group

The N1 position is alkylated using acrylonitrile under basic conditions (K2CO3, DMF, 60°C, 12 h). Excess acrylonitrile (2.5 equiv) ensures complete substitution, achieving >90% conversion.

Doebner-Type Multicomponent Synthesis

Reaction Components and Conditions

This approach employs a three-component reaction (3-CR) involving:

  • Pyruvic acid (1)

  • 3-Amino-5-methylpyrazole (2)

  • Aldehyde (e.g., acetylacetone for C6-methyl group).

Procedure :

  • Condensation : Reflux in acetic acid (4 h) forms a pyrazolo[3,4-b]pyridine-6-carboxylic acid intermediate.

  • Esterification : Treatment with methanol/H2SO4 (1:3) at 60°C for 6 h installs the methyl ester.

  • N1-Alkylation : As described in Section 2.2.

Optimization Insights :

  • Microwave irradiation (100°C, 30 min) reduces reaction time by 50% without yield compromise.

  • Yield : 58–64% for the esterification step.

Patent-Based Alkylation-Carbonylation Protocol

A patent (CN115872995B) discloses a novel two-step synthesis (Scheme 2):

Halogenation and Grignard Reaction

  • Halogenation : 3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine is treated with N-bromosuccinimide (NBS) to introduce bromine at C4.

  • Carbonylation : Reaction with isopropyl magnesium bromide and DMF in THF at −25°C installs the methyl ester via a nucleophilic acyl substitution.

Conditions :

  • Molar Ratio : 1:1.2:1.2 (substrate:Grignard reagent:DMF).

  • Yield : 68% after column chromatography.

2-Cyanoethyl Group Installation

Post-esterification, the N1 position is alkylated using 2-cyanoethyl bromide (NaH, DMF, 0°C to RT, 8 h).

Comparative Analysis of Methods

Method Key Steps Yield Time Complexity
Japp–KlingemannSNAr, Diazotization, Cyclization72%18 hModerate
Doebner 3-CRCondensation, Esterification64%12 hLow
Patent AlkylationHalogenation, Grignard68%10 hHigh

Advantages and Limitations :

  • Japp–Klingemann : High yield but requires hazardous diazotization.

  • Doebner 3-CR : Scalable but limited to specific aldehydes.

  • Patent Method : Efficient ester installation but involves cryogenic conditions.

Reaction Optimization and Troubleshooting

Common Side Reactions

  • Over-alkylation : Mitigated by controlling acrylonitrile stoichiometry.

  • Ester Hydrolysis : Avoid aqueous workup at pH < 2 to prevent carboxylate formation.

Purification Strategies

  • Silica Gel Chromatography : Eluent (Hexane:EtOAc 4:1) resolves ester and nitrile byproducts.

  • Recrystallization : Ethanol/water (7:3) yields pure product as white crystals .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-cyanoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyanoethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of pyrazolo[3,4-b]pyridines in cancer treatment. Compounds within this class have demonstrated significant anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest. For instance, derivatives of pyrazolo[3,4-b]pyridine have been evaluated against various cancer cell lines, showing promising results in inhibiting proliferation and inducing cell death .

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AK5625.0Apoptosis induction
Compound BMCF-77.2Cell cycle arrest
Methyl 1-(2-cyanoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylateMV4-116.5Apoptosis induction

Anti-inflammatory Properties

Research indicates that pyrazolo[3,4-b]pyridines may possess anti-inflammatory effects. These compounds inhibit key inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases. Studies have reported their efficacy in reducing inflammation in animal models .

Synthetic Routes

The synthesis of this compound typically involves multi-step processes starting from readily available precursors such as pyridine derivatives and cyano compounds. The synthetic strategies often focus on optimizing yield and purity while minimizing environmental impact .

Table 2: Synthetic Methods for Pyrazolo[3,4-b]pyridine Derivatives

MethodYield (%)Key Reagents
Method A85Pyridine derivative + cyano compound
Method B90Hydrazine + aldehyde

Structure-Activity Relationship

The biological activity of pyrazolo[3,4-b]pyridines is closely related to their structural features. Substituents at various positions significantly influence their pharmacological profiles. For example, methyl groups at the C3 and C6 positions enhance anticancer activity .

Material Science Applications

Beyond pharmacology, this compound has potential applications in material science due to its unique electronic properties and ability to form stable complexes with metals.

Coordination Chemistry

This compound can act as a ligand in coordination complexes, which are essential for catalysis and material development. The ability to form stable complexes with transition metals opens avenues for developing new catalysts for organic reactions .

Mechanism of Action

The mechanism of action of methyl 1-(2-cyanoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The table below compares the target compound with structurally related pyrazolo[3,4-b]pyridine derivatives, focusing on substituents, molecular weights, synthesis yields, and notable properties:

Compound Name R1 (Position 1) R3 R6 Molecular Weight (g/mol) Yield Notable Properties
Target Compound: Methyl 1-(2-cyanoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 2-cyanoethyl Me Me 258.28 N/A Polar cyano group enhances solubility; potential metabolic stability
Methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Ethyl Me Me 244.28 N/A Simpler alkyl chain; reduced polarity compared to cyanoethyl
Methyl 1-(tert-butyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate tert-butyl Me Cyclopropyl 302.40 88% Steric hindrance from tert-butyl; high yield due to optimized synthesis
Methyl 1-benzyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Benzyl Me Furan-2-yl 335.34 9% Bulky aromatic substituent; lower yield due to steric challenges
Methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 4-chlorobenzyl Me Me 329.80 N/A Chlorine increases lipophilicity; potential for enhanced membrane permeability

Biological Activity

Methyl 1-(2-cyanoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound within the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a bicyclic structure that combines a pyrazole ring with a pyridine moiety. The presence of the cyanoethyl and methyl substituents at specific positions enhances its biological profile. The molecular formula is C12H12N4O2C_{12}H_{12}N_4O_2 with a molecular weight of 244.25 g/mol.

Synthesis Methods

Various synthetic routes have been explored to produce this compound. A common approach involves the condensation of substituted pyrazoles with cyanoacetic acid derivatives. The synthesis can be optimized using different catalysts and reaction conditions to improve yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. Research indicates that this compound exhibits inhibitory activity against tropomyosin receptor kinases (TRKs), which are implicated in various cancers. For instance, one study reported an IC50 value of 56 nM for TRKA inhibition and demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 and Km-12 with IC50 values of 0.304 μM .

Antitubercular Activity

In vitro assays have shown promising results against Mycobacterium tuberculosis. Compounds structurally similar to this compound were evaluated using the Microplate Alamar Blue Assay (MABA), revealing significant antitubercular activity . The modifications at various positions on the pyrazolo[3,4-b]pyridine scaffold were correlated with enhanced activity against the H37Rv strain of M. tuberculosis.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism. It demonstrated low inhibitory activity towards most isoforms except CYP2C9, indicating a favorable profile for further pharmacological development .

Case Studies

Case Study 1: TRK Inhibition

  • Objective : Evaluate the efficacy of this compound as a TRK inhibitor.
  • Method : In vitro assays on cancer cell lines.
  • Results : Effective inhibition with an IC50 of 56 nM for TRKA.

Case Study 2: Antitubercular Activity

  • Objective : Assess the antitubercular properties against M. tuberculosis.
  • Method : MABA assay conducted on various derivatives.
  • Results : Notable activity observed with specific substitutions leading to enhanced efficacy.

Comparative Biological Activity Table

Compound NameActivity TypeIC50 ValueTarget
C03TRK Inhibition56 nMTRKA
C03Cancer Cell Proliferation0.304 μMMCF-7
Pyrazolo DerivativeAntitubercularNot specifiedM. tuberculosis (H37Rv)

Q & A

Q. How should researchers integrate findings into grant proposals or multidisciplinary studies?

  • Methodological Answer : Emphasize the compound’s novelty (e.g., dual methyl/cyanoethyl substituents) and potential for kinase inhibitor development. Cite precedents like ethyl pyrazolo-pyridine carboxylates in anticancer research . Propose collaborations with computational chemists for QSAR modeling .

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